Navigating the Thiophene Landscape: A Technical Guide to Methyl 5-amino-4-methylthiophene-2-carboxylate and Its Isomers
Navigating the Thiophene Landscape: A Technical Guide to Methyl 5-amino-4-methylthiophene-2-carboxylate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Isomeric Specificity
The substituted aminothiophene scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Among these, methyl aminomethylthiophene-2-carboxylates represent a class of compounds with significant potential in drug discovery. However, the precise substitution pattern on the thiophene ring is critical, as even minor positional changes of functional groups can dramatically alter a molecule's physicochemical properties and biological activity. This guide focuses on the chemical structure, synthesis, and potential applications of Methyl 5-amino-4-methylthiophene-2-carboxylate. It is crucial to note the significant ambiguity in commercially available databases and scientific literature regarding this specific isomer. Often, information is conflated with its more commonly cited isomers, namely Methyl 4-amino-5-methylthiophene-2-carboxylate (CAS 501082-56-0) [4] and Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS 85006-31-1) .[5] This guide will address the available information for the target molecule while also providing a comparative analysis with its key isomers to aid researchers in navigating this complex chemical space.
Core Chemical Structure and Properties
The fundamental structure of Methyl 5-amino-4-methylthiophene-2-carboxylate consists of a central thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. This core is functionalized with a methyl group at the 4-position, an amino group at the 5-position, and a methyl carboxylate group at the 2-position.
Molecular Formula: C₇H₉NO₂S
Molecular Weight: 171.22 g/mol
The precise physicochemical properties such as melting point, boiling point, and solubility are not definitively established for this specific isomer due to the aforementioned ambiguity. However, based on related structures, it is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like ethanol, methanol, and dimethyl sulfoxide.
A closely related isomer, Methyl 4-amino-5-methylthiophene-2-carboxylate , is described as a powder with a melting point of 91-92 °C.[4] Another isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate , is a white to cream powder with a melting point of 85-87 °C.
Synthesis Strategies: The Gewald Reaction
The most prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction . This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[6]
For the synthesis of Methyl 5-amino-4-methylthiophene-2-carboxylate, a plausible Gewald reaction would involve the reaction of a β-keto ester, such as methyl acetoacetate, with a cyanomethylene compound and elemental sulfur. The choice of base is critical and can significantly impact the reaction yield and purity. Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines like triethylamine.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the Gewald synthesis.
Experimental Protocol: A Generalized Gewald Synthesis
The following is a generalized protocol that can be adapted and optimized for the synthesis of the target compound.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-keto ester (1.0 eq), the α-cyano ester (1.0 eq), and elemental sulfur (1.1 eq).
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Solvent Addition: Add a suitable solvent, such as ethanol or methanol.
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Base Addition: Slowly add the base (e.g., morpholine, 0.2-0.5 eq) to the stirred mixture.
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Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to the reflux temperature of the solvent. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Workup and Purification: Upon completion, the reaction mixture is cooled, and the product may precipitate. The solid can be collected by filtration and washed with a cold solvent. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Spectroscopic Characterization: The Analytical Fingerprint
¹H NMR (Proton Nuclear Magnetic Resonance)
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-CH₃ (methyl at C4): A singlet expected around δ 2.2-2.5 ppm.
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-OCH₃ (ester methyl): A singlet expected around δ 3.7-3.9 ppm.
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-NH₂ (amino): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically in the range of δ 5.0-7.0 ppm.
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-H (thiophene ring proton at C3): A singlet expected in the aromatic region, likely around δ 6.0-7.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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-CH₃ (methyl at C4): A signal in the aliphatic region, around δ 15-20 ppm.
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-OCH₃ (ester methyl): A signal around δ 50-55 ppm.
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Thiophene ring carbons: Four signals in the aromatic region (δ 100-160 ppm). The carbon attached to the amino group (C5) and the carbon of the carboxylate group (C2) would be the most deshielded.
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C=O (ester carbonyl): A signal in the downfield region, typically around δ 160-170 ppm.
IR (Infrared) Spectroscopy
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N-H stretching: Two characteristic bands for the primary amine in the region of 3300-3500 cm⁻¹.
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C=O stretching: A strong absorption band for the ester carbonyl group around 1680-1720 cm⁻¹.
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C=C stretching: Aromatic ring stretching vibrations in the region of 1500-1600 cm⁻¹.
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C-N stretching: A band in the region of 1250-1350 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 171, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carboxylate group (-COOCH₃).
Applications in Drug Discovery and Medicinal Chemistry
Substituted aminothiophenes are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[7] The thiophene ring can act as a bioisosteric replacement for a benzene ring, often improving pharmacokinetic properties.[6]
Potential Therapeutic Areas:
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Anticancer Activity: Numerous thiophene derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization.[2][8][9] The specific substitution pattern of Methyl 5-amino-4-methylthiophene-2-carboxylate could offer novel interactions with anticancer targets.
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Antimicrobial Agents: The aminothiophene core is present in several compounds with antibacterial and antifungal properties.[1][3]
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Anti-inflammatory Effects: Derivatives of aminothiophenes have been investigated for their potential as anti-inflammatory agents.[6]
Structure-Activity Relationship (SAR) Insights:
The biological activity of aminothiophene derivatives is highly dependent on the nature and position of the substituents. The amino group at the 5-position and the methyl carboxylate at the 2-position can serve as key points for hydrogen bonding and other interactions with biological macromolecules. The methyl group at the 4-position can influence the molecule's lipophilicity and steric profile, which can affect its binding affinity and selectivity for a particular target.
Data Summary Table
| Property | Predicted/Expected Value | Notes |
| Molecular Formula | C₇H₉NO₂S | - |
| Molecular Weight | 171.22 g/mol | - |
| ¹H NMR: -CH₃ (C4) | δ 2.2-2.5 ppm (singlet) | Based on isomeric data. |
| ¹H NMR: -OCH₃ | δ 3.7-3.9 ppm (singlet) | Based on isomeric data. |
| ¹H NMR: -NH₂ | δ 5.0-7.0 ppm (broad singlet) | Solvent and concentration dependent. |
| ¹H NMR: -H (C3) | δ 6.0-7.0 ppm (singlet) | Based on isomeric data. |
| ¹³C NMR: C=O | δ 160-170 ppm | Characteristic for ester carbonyl. |
| IR: N-H stretch | 3300-3500 cm⁻¹ (two bands) | Characteristic for primary amine. |
| IR: C=O stretch | 1680-1720 cm⁻¹ (strong) | Characteristic for ester carbonyl. |
| Mass Spec (EI) | M⁺ at m/z = 171 | Molecular ion peak. |
Conclusion and Future Directions
Methyl 5-amino-4-methylthiophene-2-carboxylate represents a potentially valuable building block in drug discovery and materials science. However, the current ambiguity in its chemical identification in public and commercial databases presents a significant challenge for researchers. This guide has aimed to provide a comprehensive overview of its expected chemical properties, a robust synthetic strategy based on the Gewald reaction, and an outline of its potential applications.
Future work should focus on the definitive synthesis and unambiguous characterization of this specific isomer. Once a pure, well-characterized sample is available, a thorough investigation of its biological activities is warranted. This could involve screening against a panel of cancer cell lines, various microbial strains, and key enzymatic targets. The insights gained from such studies will be invaluable in unlocking the full potential of this and other substituted aminothiophene derivatives in the development of novel therapeutics.
References
Please note that due to the ambiguity surrounding the specific target compound, the references provided are for related isomers and general synthetic methodologies.
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PubChem. Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. PubChem CID 596903. [Link]
-
Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PMC. [Link]
-
Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. PMC. [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
METHYL 5-FORMYL-4-METHYLTHIOPHENE-2-CARBOXYLATE | CAS 391936-75-7. Molbase. [Link]
-
Spectra Problem #7 Solution. University of Calgary. [Link]
-
Thiophene-2-carboxylic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
METHYL 5-AMINO-4-CYANO-3-METHYLTHIOPHENE-2-CARBOXYLATE. Survival Technologies. [Link]
-
Synthesis of alkyl 5-aminothiophene-2 carboxylates 294 via... ResearchGate. [Link]
-
APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Journal of Drug Delivery and Therapeutics. [Link]
-
29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. University of Hawai'i. [Link]
-
Methyl 5-methyl-4-(4-methylphenyl)-2-[(3-propoxybenzoyl)amino]thiophene-3-carboxylate. Chemsrc. [Link]
-
(PDF) Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]
Sources
- 1. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Methyl 4-amino-5-methylthiophene-2-carboxylate | 501082-56-0 [sigmaaldrich.com]
- 5. Methyl 3-amino-4-methylthiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
